1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
Beschreibung
The compound 1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate features a bifuran moiety linked via a methylamino group to a 2-methyl-1-oxopropan-2-yl acetate backbone. However, direct experimental data on this specific compound are absent in the provided evidence. Insights must be inferred from structurally related analogs, such as compounds with bifuran π-linkers or analogous ester/amide frameworks.
Eigenschaften
IUPAC Name |
[1-[[5-(furan-2-yl)furan-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(17)21-15(2,3)14(18)16-9-11-6-7-13(20-11)12-5-4-8-19-12/h4-8H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQPCNCJBJICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include furfural and furfuryl alcohol.
Amination: The bifuran derivative is then subjected to amination using reagents such as furfurylamine. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and microwave-assisted synthesis to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bifuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bifuran compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and acetyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Bifuran-Containing Compounds (Electronic Properties)
Compounds with 2,2′-bifuran π-linkers, such as DPTM-5 and DPTM-6 (), exhibit high polarizability values (〈α〉 = 677.51 and 668.19 a.u., respectively), attributed to extended π-conjugation. In contrast, the target compound’s bifuran-methylamino-acetate structure may reduce polarizability compared to DPTM-5/6 due to steric and electronic effects from the acetate and amino groups.
Esters and Amides (Functional Group Comparisons)
- Methylsulfanyl Analog (74586-09-7): The compound 1-(methylsulfanyl)-1-oxopropan-2-yl acetate () shares the 1-oxopropan-2-yl acetate backbone but replaces the bifuran-methylamino group with a methylsulfanyl moiety. This substitution likely increases hydrophobicity and alters metabolic stability compared to the target compound’s polar amino linkage .
- Rotameric Isomerism: Compounds like 7a () and 7p () exhibit rotameric isomerism due to flexible amide bonds, leading to complex NMR spectra with extra peaks. The target compound’s bifuran-methylamino linkage may similarly introduce conformational heterogeneity, complicating spectral interpretation .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Electronic Properties : Bifuran-containing compounds (e.g., DPTM-5) outperform oxazole or benzofuran analogs in polarizability, suggesting the target compound’s bifuran core may benefit optoelectronic applications .
- Synthetic Challenges: Rotameric isomerism in related amides (e.g., 7a) complicates NMR characterization, likely applicable to the target compound’s amino linkage .
- Functional Group Impact: The acetate group may enhance solubility compared to methylsulfanyl analogs, while the amino group could improve hydrogen bonding for biological interactions .
Limitations: Direct data on the target compound are unavailable.
Q & A
Q. What are the recommended synthetic routes for 1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the bifuran core. For example, coupling the bifuran-5-ylmethylamine moiety with a 2-methyl-1-oxopropan-2-yl acetate precursor via amide bond formation. Key steps include:
- Protection/deprotection strategies to avoid side reactions at reactive sites (e.g., amine or acetate groups).
- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as demonstrated in similar furan derivatives .
- Solvent optimization : Polar aprotic solvents like DMF or DME enhance reaction efficiency .
- Purification : Use preparative HPLC or column chromatography to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the bifuran scaffold, acetate moiety, and amide linkage. For example, characteristic peaks for furan protons (~6.5–7.5 ppm) and acetate methyl groups (~2.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety thresholds .
- Enzyme inhibition : Kinase or protease inhibition assays if structural analogs suggest target relevance .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The bifuran moiety may engage in π-π stacking, while the acetate group could form hydrogen bonds .
- QSAR studies : Correlate substituent effects (e.g., methyl or acetate groups) with activity trends observed in analogs .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues for interaction .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in:
- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize confounding factors. For example, serum proteins can sequester lipophilic compounds, reducing apparent activity .
- Cell line/pathogen strains : Use authenticated lines (e.g., ATCC strains) and report genomic profiles to clarify strain-specific responses .
- Statistical rigor : Implement replicate-driven designs (e.g., ≥4 replicates) and meta-analyses to identify consensus trends .
Q. How does the compound’s stability under physiological conditions impact its research applicability?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) to simulate gastrointestinal (acidic) and bloodstream (neutral) environments. LC-MS can track degradation products .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Half-life (t₁/₂) <30 min suggests rapid clearance .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to evaluate handling requirements .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Fragment-based design : Synthesize analogs with modified bifuran (e.g., halogenation) or acetate groups (e.g., propionate substitution) .
- Crystallography : Co-crystallize with target proteins (if available) to visualize binding modes .
- Proteomics : Use affinity chromatography-MS to identify off-target interactions in cellular lysates .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.8–7.2 (bifuran protons), δ 4.1 (CH₂ of acetoxymethyl), δ 2.1 (acetate methyl) | |
| HRMS | [M+H]⁺ = Calculated: 335.12; Observed: 335.11 |
Table 2. Example Biological Screening Protocol
| Assay Type | Conditions | Metrics Reported | Reference |
|---|---|---|---|
| Antimicrobial | Mueller-Hinton broth, 37°C, 24 hr | MIC (μg/mL) | |
| Cytotoxicity | 48 hr exposure, MTT reagent | IC₅₀ (μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
